molecular formula C19H20N4O3 B2864230 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034336-26-8

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2864230
CAS RN: 2034336-26-8
M. Wt: 352.394
InChI Key: IGNFXQMNKFRQQT-UHFFFAOYSA-N
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Description

The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic derivative of isoxazole . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered isoxazole ring with a methyl group at the 5-position . It also contains a piperazine ring and a phenyl group . The exact molecular structure analysis would require more specific data or computational chemistry methods.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study on novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds structurally related to (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone, demonstrated significant antibacterial and antifungal activities. These compounds were tested against a variety of bacterial and fungal strains, showing promising results as potential antibacterial and antifungal agents (Sanjeeva et al., 2022).

Antiproliferative Activity

Research on a novel bioactive heterocycle, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, evaluated for antiproliferative activity, highlighted the potential of such compounds in cancer research. The compound's structure was confirmed through various spectral analyses and X-ray diffraction studies, indicating its stability and potential biological relevance (Benaka Prasad et al., 2018).

Anticonvulsant Agents

A series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities. One compound, in particular, showed potent activity with a high protective index, suggesting a promising direction for developing new anticonvulsant agents (Malik & Khan, 2014).

Antipsychotic Agents

Investigations into cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists revealed potential atypical antipsychotic agents. The study focused on the synthesis and evaluation of these compounds, highlighting their promising receptor binding activities and suggesting their use in treating schizophrenia with a lower risk of inducing extrapyramidal side effects (Norman et al., 1994).

Mechanism of Action

Target of Action

Isoxazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties , which may imply good bioavailability.

Result of Action

Some isoxazole derivatives have been found to possess moderate to good herbicidal activities , suggesting that this compound may also have similar effects.

Action Environment

The biological activity of similar compounds has been found to be influenced by the introduction of various groups on the isoxazole ring , suggesting that the compound’s action may also be influenced by its chemical environment.

properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-14-16(12-20-25-14)13-22-7-9-23(10-8-22)19(24)17-11-18(26-21-17)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFXQMNKFRQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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